3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the CAS Number: 1104279-99-3 . It has a molecular weight of 203.2 and is typically stored at room temperature . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes this compound, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9N3O2/c1-7-9(10(14)15)6-13(12-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,14,15) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The reactions are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Functionalization Reactions and Synthesis
Research has highlighted the functionalization reactions of pyrazole derivatives, demonstrating their versatility in chemical synthesis. Yıldırım et al. (2005) described the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via the reaction of acid chloride with diamines, showcasing the compound's role in synthesizing complex molecules with potential for varied applications (Yıldırım, Kandemirli, & Demir, 2005).
Crystal Structure and Computational Studies
Shen et al. (2012) synthesized pyrazole derivatives and characterized their molecular structures through X-ray diffraction, comparing them to density-functional-theory (DFT) calculations. This work exemplifies the significance of these compounds in advancing the understanding of molecular architecture and the development of new materials (Shen, Huang, Diao, & Lei, 2012).
Theoretical and Experimental Investigations
Bahgat et al. (2009) conducted both theoretical and experimental investigations on the structure and vibrational spectra of pyrazole derivatives, providing insight into their molecular behavior and potential applications in various fields, such as materials science (Bahgat, Jasem, & El‐Emary, 2009).
Chemical Sensing Applications
Naskar et al. (2018) developed a new probe based on a pyrazole derivative for the chemical sensing of Al3+, demonstrating the compound's utility in environmental monitoring and biological applications. This probe's high sensitivity and selectivity for Al3+ highlight the compound's potential in creating effective chemical sensors (Naskar, Das, Mondal, Maiti, Requena, Cerón-Carrasco, Prodhan, Chaudhuri, & Goswami, 2018).
Coordination Polymers and Metal Complexes
Zhao et al. (2014) prepared coordination complexes using a pyrazole-carboxylate type ligand, showcasing the compound's role in the synthesis of new materials with potential applications in catalysis, molecular recognition, and the development of functional materials (Zhao, Chu, Gao, Huang, & Qu, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-methyl-2-pyridin-4-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-6-9(10(14)15)13(12-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWPXGZJURZKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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